Chlojaponilactone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

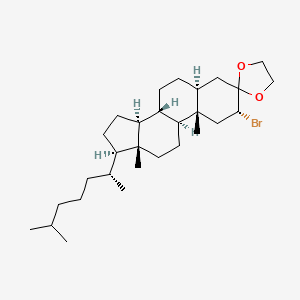

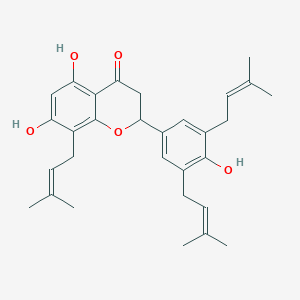

Chlojaponilactone B is a lindenane-type sesquiterpenoid with anti-inflammatory properties . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation, downregulating the NF-κB, thus reducing the expression of the pro-inflammatory cytokines iNOS, NO, COX-2, IL-6 and TNF-α .

Chemical Reactions Analysis

This compound has demonstrated anti-inflammatory effects . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation .Aplicaciones Científicas De Investigación

Anti-inflammatory Effects : Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has demonstrated potent anti-inflammatory effects. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suppresses key inflammation mediators like iNOS, TNF-α, and IL-6, and reduces ear thickness and neutrophil infiltration in stimulated mice. Its mechanism of action includes suppressing the NF-κB signaling pathway, influencing IκBα phosphorylation, and p65 nuclear translocation, while exerting little influence on the MAPK signaling pathway (Zhao et al., 2016).

Inhibition of TLR4-Mediated ROS Generation and NF-κB Signaling Pathway : this compound attenuates lipopolysaccharide-induced inflammatory responses by inhibiting toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) activation. It decreases reactive oxygen species (ROS) generation and downregulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Molecular docking studies have shown that this compound binds to TLR4 similarly to TAK-242, a TLR4 inhibitor (Ye et al., 2019).

Neuroprotective Effects : A derivative of this compound has shown neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells. It stabilizes mitochondrial membrane potential, decreases intracellular ROS levels, reduces cell apoptosis, enhances antioxidant enzyme activities, and upregulates the expression of nuclear factor erythroid 2 (Nrf2) and its downstream enzymes, suggesting potential as a therapeutic agent for diseases induced by oxidative damage (Ye et al., 2022).

Mecanismo De Acción

Chlojaponilactone B significantly inhibits pyroptosis and reduces the levels of NLRP3, caspase 1, N-GSDMD, and inflammatory cytokines IL-1β and IL-18 . It interferes with LPS/ATP-induced THP-1 macrophage gene expression, suggesting involvement in anti-inflammatory and anti-pyroptotic signaling pathways . Additionally, it suppresses LPS/ATP-induced elevations in TLRs, MyD88, pro-IL-1β, and NF-κB and blocks NF-κB p65 nuclear translocation .

Propiedades

IUPAC Name |

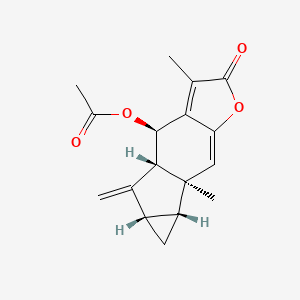

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJENQWQXZQCLHL-PVBKFEAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

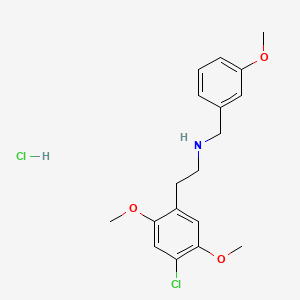

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)